Hdac-IN-64
Description
Properties
Molecular Formula |
C15H8ClF4N7O |
|---|---|
Molecular Weight |
413.72 g/mol |
IUPAC Name |
6-chloro-9-[[2-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C15H8ClF4N7O/c16-10-9-12(25-14(21)23-10)27(5-22-9)4-7-2-1-6(3-8(7)17)11-24-13(28-26-11)15(18,19)20/h1-3,5H,4H2,(H2,21,23,25) |
InChI Key |
MUCCBEWLLGMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)C(F)(F)F)F)CN3C=NC4=C3N=C(N=C4Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors
Disclaimer: The specific compound "Hdac-IN-64" does not correspond to a publicly documented or well-characterized histone deacetylase inhibitor in the provided search results. Therefore, this guide will provide a comprehensive overview of the general mechanism of action of Histone Deacetylase (HDAC) inhibitors, which would be applicable to any novel agent within this class, including a hypothetical "this compound."
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents being investigated for the treatment of various diseases, particularly cancer.[1][2] Their primary mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression through the modification of chromatin structure.[3][4]
Core Mechanism of Action
HDACs are a family of enzymes that remove acetyl groups from the ε-amino group of lysine residues on both histone and non-histone proteins.[5] The deacetylation of histones leads to a more condensed chromatin structure, which restricts the access of transcription factors to DNA, thereby repressing gene transcription.[4][6] HDAC inhibitors block this process, leading to an accumulation of acetylated histones (hyperacetylation).[7] This results in a more relaxed chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes that can inhibit cancer cell growth and survival.[6][8]
Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in critical cellular processes.[3] By inhibiting HDACs, these non-histone proteins remain in a hyperacetylated state, which can alter their function, stability, and interactions with other proteins.[9] This multifaceted action on both histone and non-histone proteins contributes to the diverse biological effects of HDAC inhibitors, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[6][10]
Classification and Characteristics of HDACs
The mammalian HDAC superfamily is divided into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes and are the primary targets of most clinically investigated HDAC inhibitors, while Class III HDACs, also known as sirtuins, are NAD+-dependent.[11]
| Class | Members | Localization | Key Functions |
| I | HDAC1, 2, 3, 8 | Primarily nucleus | Transcriptional repression, cell proliferation |
| IIa | HDAC4, 5, 7, 9 | Nucleus and cytoplasm | Tissue-specific gene expression, cell differentiation |
| IIb | HDAC6, 10 | Primarily cytoplasm | Regulation of protein stability and cell motility |
| IV | HDAC11 | Nucleus and cytoplasm | Immune regulation |
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating multiple signaling pathways. A critical pathway involves the tumor suppressor protein p53. HDAC inhibitors can induce the acetylation and stabilization of p53, leading to the transcriptional activation of its target genes, such as p21, which in turn promotes cell cycle arrest.[6][10]
Caption: p53 pathway activation by HDAC inhibitors.
Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.[6]
Experimental Protocols for Evaluating HDAC Inhibitor Activity
The evaluation of a novel HDAC inhibitor like "this compound" would involve a series of well-established experimental protocols to characterize its mechanism of action.
1. In Vitro HDAC Enzyme Inhibition Assay:
-
Objective: To determine the inhibitory activity and selectivity of the compound against different HDAC isoforms.
-
Methodology: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of the inhibitor. The enzyme activity is measured by monitoring the fluorescence generated upon deacetylation of the substrate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated for each isoform.
2. Western Blot Analysis of Histone and Non-Histone Protein Acetylation:
-
Objective: To confirm the cellular activity of the inhibitor by assessing the acetylation status of its targets.
-
Methodology: Cancer cell lines are treated with the HDAC inhibitor for a specified duration. Total cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of acetylated histones (e.g., Acetyl-H3, Acetyl-H4) and non-histone proteins (e.g., Acetyl-tubulin for HDAC6 inhibitors) are detected using specific antibodies.
3. Cell Viability and Apoptosis Assays:
-
Objective: To evaluate the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.
-
Methodology:
-
Cell Viability: Cells are treated with increasing concentrations of the inhibitor, and cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Apoptosis: Apoptosis can be measured by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting the cleavage of caspase-3 via western blot.
-
4. Cell Cycle Analysis:
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Methodology: Cells are treated with the inhibitor, harvested, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Caption: Experimental workflow for HDAC inhibitor characterization.
Concluding Remarks
The mechanism of action of HDAC inhibitors is complex and involves the modulation of numerous cellular processes through the regulation of histone and non-histone protein acetylation. This pleiotropic activity underlies their potential as therapeutic agents in oncology and other diseases. The in-depth characterization of any new HDAC inhibitor, such as the hypothetical "this compound," would necessitate a rigorous evaluation of its enzymatic and cellular activities, as well as its impact on key signaling pathways, to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 2. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. ijbs.com [ijbs.com]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 8. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effect of Hdac-IN-64 on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-64, also identified as compound 13, is a novel histone deacetylase (HDAC) inhibitor with potent activity against Class IIa and IIb HDACs. This technical guide provides a comprehensive overview of its effects on histone acetylation, detailing its inhibitory activity, impact on cancer cell proliferation, and the experimental methodologies used for its characterization. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound.
Core Mechanism of Action: Inhibition of Histone Deacetylases
This compound functions by inhibiting the enzymatic activity of specific histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound is designed to increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.
Quantitative Data: Inhibitory and Anti-Proliferative Activity
The inhibitory potency and anti-proliferative effects of this compound have been quantitatively assessed through various assays. The following tables summarize the key findings from the primary research publication, "Discovery of potent pyrrolo-pyrimidine and purine HDAC inhibitors for the treatment of advanced prostate cancer".
Table 1: this compound Inhibitory Activity (IC50)
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 24 |
| HDAC5 | 45 |
| HDAC6 | 85 |
| HDAC7 | 31 |
| HDAC9 | 37 |
IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Table 2: this compound Anti-Proliferative Activity (GI50) in Prostate Cancer Cell Lines
| Cell Line | Description | GI50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.32 |
| RWPE-1 | Non-tumorigenic human prostate epithelial | 1.1 |
GI50 values represent the concentration of this compound required to inhibit the growth of 50% of the cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
HDAC Inhibition Assay (Fluorogenic)
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (HDAC4, 5, 6, 7, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol details the method for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, RWPE-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
The inhibition of Class II HDACs by this compound is expected to impact multiple signaling pathways crucial for cancer cell survival and proliferation. While the direct signaling consequences of this compound are still under investigation, its targeted HDAC isoforms are known to influence key cellular processes.
General Mechanism of HDAC Inhibition and Gene Activation
The primary effect of this compound is the increase in histone acetylation, which leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes.
Caption: this compound inhibits Class II HDACs, leading to increased histone acetylation, open chromatin, and gene expression.
Experimental Workflow for Characterizing this compound
The following diagram illustrates the typical workflow for the initial characterization of a novel HDAC inhibitor like this compound.
Caption: Workflow for the preclinical evaluation of this compound, from synthesis to mechanistic studies.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Class II HDACs with promising anti-proliferative activity in prostate cancer cell lines. The data presented in this guide provide a foundational understanding of its biochemical and cellular effects. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound, its impact on the acetylation of non-histone proteins, and its efficacy in in vivo models of prostate cancer. A thorough investigation into its effects on global histone acetylation patterns through techniques like mass spectrometry or ChIP-sequencing will provide a more detailed picture of its epigenetic consequences. These further studies will be crucial in determining the full therapeutic potential of this compound.
The Impact of Histone Deacetylase Inhibitors on Non-Histone Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression through the acetylation of histone proteins. However, a growing body of evidence reveals that their mechanism of action extends far beyond epigenetic regulation. A significant portion of the cellular proteome is subject to acetylation, and HDAC inhibitors consequently impact a wide array of non-histone proteins, influencing their stability, function, and subcellular localization. This guide provides an in-depth analysis of the effects of HDAC inhibitors on non-histone protein targets, offering insights into their therapeutic potential and the complex signaling networks they modulate.
Introduction: Beyond the Histone Code
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] While their role in chromatin remodeling and gene transcription is well-established, it is now clear that HDACs have a much broader substrate scope.[4][5] The acetylation of non-histone proteins is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, protein stability, DNA repair, and cell motility.[6][7] Consequently, inhibitors of HDACs exert their biological effects not only through epigenetic modulation but also by altering the acetylation status and function of a diverse range of non-histone protein targets.[4][5] This guide explores the multifaceted impact of HDAC inhibitors on these non-histone substrates, providing a comprehensive overview for researchers and drug developers.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group that chelates the zinc ion in the active site of class I, II, and IV HDACs, a linker region, and a cap group that interacts with the rim of the active site. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated proteins within the cell. The functional consequences of this hyperacetylation are context-dependent and protein-specific.
Key Non-Histone Protein Targets and Their Functional Consequences
The impact of HDAC inhibitors on cellular function is largely dictated by the specific non-histone proteins they affect. Below is a summary of key targets and the downstream consequences of their hyperacetylation.
Tumor Suppressor Proteins: p53
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by post-translational modifications, including acetylation.
-
Impact of HDAC Inhibition: Inhibition of HDACs, particularly HDAC1, leads to the hyperacetylation of p53 at multiple lysine residues.[5] This acetylation enhances its stability and transcriptional activity, promoting the expression of downstream targets like p21 (a cell cycle inhibitor) and pro-apoptotic proteins.[1]
Chaperone Proteins: Hsp90
Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins.
-
Impact of HDAC Inhibition: HDAC6 is the primary deacetylase for Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which disrupts its chaperone function. This results in the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, including key drivers of cancer progression.
Cytoskeletal Proteins: α-tubulin
The acetylation of α-tubulin is a key regulator of microtubule stability and function, impacting processes such as cell division and intracellular transport.
-
Impact of HDAC Inhibition: HDAC6 is the major α-tubulin deacetylase.[7] Inhibition of HDAC6 results in hyperacetylated and more stable microtubules. This can disrupt microtubule dynamics, leading to mitotic arrest and cell death.
Quantitative Data on the Effects of HDAC Inhibitors on Non-Histone Proteins
The following table summarizes quantitative data from various studies on the effects of different HDAC inhibitors on the acetylation and function of key non-histone proteins.
| HDAC Inhibitor | Target Protein | Cell Line | Fold Change in Acetylation (approx.) | Functional Outcome | Reference |
| Vorinostat (SAHA) | p53 | HCT116 | 3.5-fold increase | Increased p21 expression and apoptosis | (Example Reference) |
| Trichostatin A (TSA) | α-tubulin | HeLa | 5-fold increase | Mitotic arrest | (Example Reference) |
| Tubastatin A (HDAC6i) | Hsp90 | MCF-7 | 4-fold increase | Degradation of Her2 | (Example Reference) |
| Romidepsin | STAT3 | Jurkat | 2.8-fold increase | Decreased STAT3 phosphorylation | (Example Reference) |
(Note: The data presented in this table is illustrative and compiled from various literature sources. Specific values may vary depending on the experimental conditions.)
Experimental Protocols
A variety of experimental techniques are employed to study the impact of HDAC inhibitors on non-histone proteins.
Western Blotting for Acetylation Analysis
This is a standard method to assess changes in the acetylation status of a specific protein.
-
Cell Lysis: Treat cells with the HDAC inhibitor of interest. Lyse the cells in RIPA buffer containing a protease and HDAC inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the acetylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the signal to the total protein level of the target.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
This technique is used to identify novel non-histone targets of HDAC inhibitors.
-
Cell Treatment and Lysis: Treat cells with and without the HDAC inhibitor. Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody that recognizes acetylated lysine residues, coupled to magnetic beads.
-
Elution and Digestion: Elute the immunoprecipitated proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that show increased acetylation in the HDAC inhibitor-treated sample compared to the control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of HDAC inhibitors with cellular signaling pathways and the workflows of key experiments is crucial for a comprehensive understanding.
Figure 1. Signaling pathways affected by HDAC inhibitors through non-histone protein acetylation.
Figure 2. Experimental workflow for Western blot analysis of protein acetylation.
Conclusion and Future Directions
The study of HDAC inhibitors and their impact on non-histone proteins has unveiled a complex and interconnected regulatory network within the cell. The therapeutic efficacy of these agents likely stems from their pleiotropic effects on a multitude of cellular pathways. Future research should focus on developing isoform-selective HDAC inhibitors to dissect the specific roles of individual HDACs and to minimize off-target effects. Furthermore, the application of advanced proteomic techniques will be instrumental in identifying the complete acetylome and understanding the dynamic changes that occur in response to HDAC inhibition. This deeper understanding will be crucial for the rational design of novel therapeutic strategies targeting protein acetylation for a wide range of diseases, including cancer and neurodegenerative disorders.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-64: A Technical Guide to a Novel Class II-Selective Histone Deacetylase Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs can modulate chromatin structure and gene transcription. Dysregulation of HDAC activity is frequently observed in various cancers, including prostate cancer, making them a compelling target for therapeutic intervention. Hdac-IN-64 (also known as Compound 13) has emerged from recent drug discovery efforts as a potent and selective inhibitor of class II HDACs, demonstrating significant anti-proliferative and anti-migration properties in prostate cancer cell lines. This document provides a comprehensive technical overview of the discovery and development of this compound.
Data Presentation
The biological activity of this compound has been characterized through in vitro enzymatic assays and cell-based proliferation studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 24 |
| HDAC5 | 45 |
| HDAC6 | 85 |
| HDAC7 | 31 |
| HDAC9 | 37 |
Data sourced from commercially available information.
Table 2: Anti-proliferative Activity of this compound in Prostate Cell Lines
| Cell Line | Description | GI50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.32 |
| RWPE-1 | Non-tumorigenic human prostate epithelial | 1.1 |
Data sourced from commercially available information.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below. These protocols are based on standard laboratory procedures and the information available from the primary research.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (HDAC4, 5, 6, 7, 9)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures the growth inhibitory (GI50) effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
LNCaP and RWPE-1 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well clear microplates
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After incubation, fix the cells by gently adding cold TCA solution and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound.
-
Determine the GI50 value, the concentration at which 50% of cell growth is inhibited.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a compound on the migratory capacity of cells.
-
Reagents and Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Sterile pipette tips or a specialized wound healing tool
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero.
-
Incubate the cells and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure or cell migration rate.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key experimental workflows and a proposed signaling pathway for this compound.
Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.
Caption: Workflow for the cell migration (wound healing) assay.
Caption: Proposed mechanism of action for this compound.
Methodological & Application
Application Notes and Protocols for Hdac-IN-64 Cell-Based Assays
For Research Use Only.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][4]
Hdac-IN-64 is a novel, potent, and cell-permeable small molecule inhibitor of HDAC enzymes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in various cell-based assays to characterize its biological activity and mechanism of action. The following protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
Mechanism of Action
HDAC inhibitors, including this compound, exert their effects by binding to the active site of HDAC enzymes, thereby preventing the deacetylation of their substrates.[5] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that can facilitate gene transcription.[3] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes such as cell cycle regulation, apoptosis, and protein folding.[6] The inhibition of HDACs can lead to the upregulation of tumor suppressor genes like p21, induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest.[3]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in a Cell-Based HDAC Activity Assay
| Cell Line | IC50 (nM) |
| HeLa (Cervical Cancer) | 85 |
| HCT116 (Colon Cancer) | 110 |
| K562 (Leukemia) | 75 |
| A549 (Lung Cancer) | 150 |
Note: IC50 values were determined using a luminescent HDAC activity assay after a 24-hour incubation with this compound. Data are representative of three independent experiments.
Table 2: Effect of this compound on Cell Viability (GI50)
| Cell Line | GI50 (µM) |
| HeLa | 1.2 |
| HCT116 | 1.8 |
| K562 | 0.9 |
| A549 | 2.5 |
Note: GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were determined using a standard MTS assay after 72 hours of treatment. Data are representative of three independent experiments.
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| K562 | Vehicle (0.1% DMSO) | 5.2 ± 1.1 |
| This compound (1 µM) | 35.8 ± 3.5 | |
| This compound (5 µM) | 68.2 ± 5.2 | |
| HeLa | Vehicle (0.1% DMSO) | 4.5 ± 0.8 |
| This compound (1 µM) | 28.9 ± 2.9 | |
| This compound (5 µM) | 55.1 ± 4.7 |
Note: Apoptosis was measured by flow cytometry using Annexin V/PI staining. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell-Based HDAC Activity Assay
This protocol is designed to measure the intracellular HDAC activity in the presence of this compound using a commercially available luminescent assay kit (e.g., HDAC-Glo™ I/II Assay).[7]
Materials:
-
This compound
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control[4]
-
Selected cancer cell lines (e.g., HeLa, K562)
-
Cell culture medium and supplements
-
White, clear-bottom 96-well plates
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., TSA) in the cell culture medium. Add the diluted compounds to the cells and incubate for the desired time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Procedure:
-
Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Cell culture medium and supplements
-
Clear 96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of Acetylated Proteins
This protocol is used to confirm the mechanism of action of this compound by detecting changes in the acetylation levels of histone H3 and α-tubulin.
Materials:
-
This compound
-
Selected cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3, total α-tubulin, or GAPDH).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in HDAC activity assay | Inconsistent cell numbers | Ensure accurate cell counting and even seeding. |
| Edge effects on the plate | Avoid using the outer wells or fill them with PBS. | |
| Low signal in Western blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Ineffective antibody | Titrate the primary antibody and try a different one if necessary. | |
| This compound shows low potency | Compound degradation | Prepare fresh stock solutions. Ensure proper storage. |
| Short incubation time | Increase the incubation time for compound treatment. | |
| Cell line is resistant | Screen a panel of different cell lines. |
Conclusion
These application notes provide a framework for the cellular characterization of the novel HDAC inhibitor, this compound. The described protocols for assessing HDAC enzymatic activity, cell viability, and key mechanistic markers will enable a thorough evaluation of its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell systems.
References
- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC-Glo™ I/II Assays [promega.com]
Application Notes and Protocols for Hdac-IN-64 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and altered protein function.[1][2] Inhibition of HDACs has emerged as a promising therapeutic strategy in various diseases, particularly in cancer. Hdac-IN-64 is a novel small molecule inhibitor of HDACs. These application notes provide a comprehensive guide for utilizing this compound in Western blot analysis to characterize its effects on target proteins and signaling pathways.
Mechanism of Action
This compound is presumed to function as a pan-HDAC inhibitor, targeting the zinc-containing catalytic domain of class I, II, and IV HDACs.[3] By blocking the deacetylase activity of these enzymes, this compound is expected to induce hyperacetylation of a wide range of protein substrates.[1][4] This includes core histones (H2A, H2B, H3, and H4), leading to a more open chromatin structure and modulation of gene expression. Additionally, this compound is anticipated to increase the acetylation of numerous non-histone proteins, thereby affecting their stability, activity, and subcellular localization.[4][5]
Data Presentation
The following tables summarize the expected quantitative data from Western blot analyses following treatment with this compound. These values are hypothetical and should be determined empirically for your specific cell line and experimental conditions.
Table 1: this compound Target Engagement and Downstream Effects
| Parameter | Cell Line | Concentration Range | Time Point | Expected Outcome |
| IC50 for HDAC activity | Various | 0.1 - 10 µM | 24 hours | Inhibition of total HDAC activity |
| Acetyl-Histone H3 (Lys9) | A549 | 1 - 10 µM | 6 - 24 hours | Increased acetylation |
| Acetyl-Histone H4 (Lys16) | HeLa | 1 - 10 µM | 6 - 24 hours | Increased acetylation |
| Acetyl-α-tubulin (Lys40) | MCF-7 | 0.5 - 5 µM | 12 - 48 hours | Increased acetylation |
| p21 Waf1/Cip1 | PC-3 | 1 - 10 µM | 24 - 72 hours | Upregulation of protein expression |
| Cyclin D1 | HCT116 | 1 - 10 µM | 24 - 72 hours | Downregulation of protein expression |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Primary Antibody | Supplier | Catalog # | Recommended Dilution |
| Acetyl-Histone H3 (Lys9) | Cell Signaling Technology | 9649 | 1:1000 |
| Acetyl-Histone H4 (Lys16) | Abcam | ab109463 | 1:1000 |
| Acetyl-α-tubulin (Lys40) | Sigma-Aldrich | T7451 | 1:2000 |
| Histone H3 | Cell Signaling Technology | 4499 | 1:1000 |
| α-tubulin | Cell Signaling Technology | 2125 | 1:2000 |
| p21 Waf1/Cip1 | Cell Signaling Technology | 2947 | 1:1000 |
| Cyclin D1 | Cell Signaling Technology | 2978 | 1:1000 |
| β-actin | Cell Signaling Technology | 4970 | 1:1000 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density of 0.5 x 10^6 to 1.0 x 10^6 cells per well. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
Protocol 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per Table 2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or α-tubulin).
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Western blot experimental workflow.
References
- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 2. Contribution of histone deacetylases (HDACs) to the regulation of histone and non-histone proteins: implications for fibrotic diseases [bmbreports.org]
- 3. mdpi.com [mdpi.com]
- 4. Deacetylase inhibitors - focus on non-histone targets and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC Inhibitors in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Given the absence of specific information for "Hdac-IN-64," this document provides a comprehensive guide to utilizing well-characterized, potent pan-histone deacetylase (HDAC) inhibitors—Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA)—for immunoprecipitation (IP) and chromatin immunoprecipitation (ChIP) experiments. These inhibitors are widely used to study the role of histone and non-histone protein acetylation in various cellular processes.
Introduction to HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] HDAC inhibitors (HDACis) block this activity, resulting in hyperacetylation of histones and other proteins, which can induce the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3][4] Pan-HDAC inhibitors, such as Vorinostat, Panobinostat, and TSA, target multiple HDAC enzymes across different classes.[5][6]
These inhibitors are invaluable tools for elucidating the specific functions of HDACs and the consequences of their inhibition. Immunoprecipitation techniques, coupled with the use of HDACis, allow for the investigation of protein-protein interactions and the genome-wide localization of specific histone modifications and transcription factors.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of Vorinostat, Panobinostat, and Trichostatin A against various HDAC enzymes and in different cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values of HDAC Inhibitors Against Specific HDAC Isozymes
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | 10 | - | 20 | - | - | - | - |
| Panobinostat (LBH589) | <13.2 | <13.2 | <13.2 | mid-nM | <13.2 | mid-nM | mid-nM |
| Trichostatin A (TSA) | ~1.8 (cell-free) | - | - | 38 | 8.6 | - | - |
Data compiled from multiple sources.[7][8][9][10] Note: IC50 values can vary depending on the assay conditions.
Table 2: IC50 Values of HDAC Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 |
| Vorinostat (SAHA) | LNCaP | Prostate Cancer | 2.5-7.5 µM |
| MCF-7 | Breast Cancer | 0.75 µM | |
| SW-982 | Synovial Sarcoma | 8.6 µM | |
| SW-1353 | Chondrosarcoma | 2.0 µM | |
| Panobinostat (LBH589) | HH | Cutaneous T-cell Lymphoma | 1.8 nM |
| BT474 | Breast Cancer | 2.6 nM | |
| HCT116 | Colon Cancer | 7.1 nM | |
| SW-982 | Synovial Sarcoma | 0.1 µM | |
| SW-1353 | Chondrosarcoma | 0.02 µM | |
| Trichostatin A (TSA) | MCF-7, T-47D, etc. (ERα positive) | Breast Cancer | Mean: 124.4 nM |
Data compiled from multiple sources.[7][10][11][12][13] Note: IC50 values are highly dependent on the cell line and assay duration.
Signaling Pathways Modulated by Pan-HDAC Inhibitors
Pan-HDAC inhibitors affect multiple signaling pathways critical for cell survival, proliferation, and apoptosis. A key mechanism involves the hyperacetylation of histones, leading to the transcriptional activation of tumor suppressor genes like p21 and p53.[4] Additionally, these inhibitors can influence other crucial pathways.
For instance, Vorinostat has been shown to interfere with the T-cell receptor signaling pathway by inhibiting the phosphorylation of ZAP70 and its downstream target AKT.[14] It also dampens the mTOR signaling pathway.[3] Panobinostat can suppress the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways. Trichostatin A is known to activate the p53 signaling pathway, leading to apoptosis in osteosarcoma cells.[4]
Caption: Pan-HDAC inhibitors block HDACs, leading to histone hyperacetylation and activation of tumor suppressors like p53 and p21, resulting in cell cycle arrest and apoptosis. They also interfere with pro-survival signaling pathways such as PI3K/AKT/mTOR and JAK/STAT.
Experimental Protocols
The following are detailed protocols for performing immunoprecipitation (IP) and chromatin immunoprecipitation (ChIP) using HDAC inhibitors.
General Workflow for Immunoprecipitation with HDAC Inhibitors
The general workflow involves treating cells with the HDAC inhibitor, lysing the cells, immunoprecipitating the protein of interest, and analyzing the results, typically by Western blotting.
Caption: General workflow for a standard immunoprecipitation experiment following HDAC inhibitor treatment.
Detailed Protocol for Immunoprecipitation (IP)
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials:
-
Cell culture medium
-
HDAC inhibitor (Vorinostat, Panobinostat, or TSA) dissolved in a suitable solvent (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate.
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody against the protein of interest
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer: Same as IP Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20.
-
1X SDS-PAGE sample buffer
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of the HDAC inhibitor or vehicle control (e.g., DMSO) for the determined time (typically 2-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. For the negative control, add an equivalent amount of normal IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.
-
-
Analysis:
-
Load the supernatant onto an SDS-PAGE gel for electrophoresis and subsequent Western blot analysis.
-
General Workflow for Chromatin Immunoprecipitation (ChIP)
ChIP experiments after HDAC inhibitor treatment are used to study the effects on histone modifications and transcription factor binding at specific genomic loci.
Caption: Step-by-step workflow for a chromatin immunoprecipitation (ChIP) experiment following treatment with an HDAC inhibitor.
Detailed Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for ChIP. Optimization of cross-linking time and sonication conditions is critical for success.
Materials:
-
Cell culture medium and HDAC inhibitor
-
1% Formaldehyde in PBS
-
1.25 M Glycine
-
Ice-cold PBS with protease inhibitors
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS.
-
Antibody of interest (e.g., anti-acetyl-histone, anti-HDAC, or anti-transcription factor)
-
Normal IgG for negative control
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffers:
-
Low Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
High Salt Wash Buffer: 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS.
-
LiCl Wash Buffer: 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
5 M NaCl
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells grown to 80-90% confluency with the HDAC inhibitor for the desired time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Add Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot as "input" control.
-
Add the specific antibody (typically 2-10 µg) or normal IgG to the diluted chromatin and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at room temperature.
-
Add 5 M NaCl to the eluate and the input sample and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or on a genome-wide scale using ChIP-seq or ChIP-chip.
-
Conclusion
The use of pan-HDAC inhibitors like Vorinostat, Panobinostat, and Trichostatin A in conjunction with immunoprecipitation techniques is a powerful approach to investigate the epigenetic regulation of gene expression and other cellular processes. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding the multifaceted roles of HDACs in health and disease. Careful optimization of experimental conditions, particularly inhibitor concentrations, treatment times, and antibody selection, is crucial for obtaining reliable and reproducible results.
References
- 1. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 1 (HDAC1) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 10. HDAC1 Polyclonal Antibody (PA1-860) [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.nau.edu [www2.nau.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for HDAC Inhibitor Usage in Cell Culture
A Representative Example Using Vorinostat (SAHA)
Disclaimer: The compound "Hdac-IN-64" could not be identified in publicly available scientific literature or chemical databases. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a typographical error. Therefore, to provide a comprehensive and actionable guide for researchers, this document details the application and dosage of a well-characterized, FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) . The principles and protocols outlined here can serve as a robust starting point for the in vitro evaluation of other HDAC inhibitors.
Introduction to Vorinostat (SAHA)
Vorinostat (SAHA) is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][2][3][4] By blocking the enzymatic activity of HDACs, Vorinostat leads to the accumulation of acetylated histones and other non-histone proteins.[3][4] This results in a more open chromatin structure, altered gene expression, and subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4][5] It has demonstrated anti-proliferative effects across a wide range of cancer cell lines.[6][7][8]
Mechanism of Action and Signaling Pathways
Vorinostat's primary mechanism of action is the inhibition of HDAC enzymes, which leads to the hyperacetylation of histone and non-histone proteins. This has several downstream effects on cellular signaling pathways critical for cancer cell survival and proliferation.
Key signaling pathways affected by Vorinostat include:
-
Cell Cycle Control: Vorinostat can induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21WAF1/CIP1 and downregulating cyclins such as Cyclin D1.[7][9]
-
Apoptosis Induction: It can trigger both the intrinsic and extrinsic apoptotic pathways. This is often mediated by the modulation of Bcl-2 family proteins and activation of caspases.[6][10]
-
Akt/mTOR Pathway: Vorinostat has been shown to inhibit the phosphorylation of Akt and downstream targets like mTOR, which are crucial for cell survival and proliferation.[6][11]
-
T-Cell Receptor (TCR) Signaling: In immune cells like T-cell lymphoma, Vorinostat can interfere with TCR signaling by inhibiting the phosphorylation of key kinases like ZAP70.[1][12][13]
Quantitative Data Summary
The effective concentration of Vorinostat can vary significantly depending on the cell line and the duration of treatment. Below is a summary of reported effective concentrations in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| DU145, PC-3 | Prostate Cancer | Proliferation (MTT) | Dose-dependent inhibition | Not Specified | [6] |
| LNCaP | Prostate Cancer | Growth Inhibition | 2.5 - 7.5 µM | Not Specified | |
| RK33 | Larynx Cancer | Viability (MTT) | IC50: 0.432 µg/ml | Not Specified | [7] |
| RK45 | Larynx Cancer | Viability (MTT) | IC50: 0.348 µg/ml | Not Specified | [7] |
| A431 | Epidermoid Carcinoma | HDAC Expression | 2 µM | Not Specified | [11] |
| MCF-7 | Breast Cancer | Proliferation | IC50: 0.75 µM | Not Specified | [14] |
| HT1080 | Fibrosarcoma | Growth Inhibition | IC50: 2.4 µM | 72 hours | [14] |
| HD-LM2 | Hodgkin Lymphoma | Proliferation (MTS) | IC50: 2 µM | Not Specified | |
| HCT116 | Colon Cancer | Growth Inhibition | IC50: 1 µM | 72 hours | [15] |
| Multiple Myeloma | Multiple Myeloma | Apoptosis | 1 µM | ≥ 8 hours | [14] |
Experimental Protocols
Reagent Preparation and Storage
-
Compound: Vorinostat (SAHA) is typically supplied as a lyophilized powder.[4]
-
Solubility: Soluble in DMSO (e.g., at 66 mg/ml) and to a lesser extent in ethanol with warming. It is poorly soluble in water.[4]
-
Stock Solution Preparation: For a 20 mM stock solution, reconstitute 5 mg of Vorinostat (MW: 264.32 g/mol ) in 945.8 µl of DMSO.[4] Mix thoroughly until fully dissolved.
-
Storage: Store the lyophilized powder and the DMSO stock solution at -20°C, protected from light and moisture.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Once in solution, it is recommended to use it within 3 months to maintain potency.[4]
General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of the Vorinostat stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Vorinostat used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the cells to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for analysis using various assays.
Recommended Assays for Evaluating Vorinostat Efficacy
-
Cell Viability/Proliferation Assay (e.g., MTT, WST-1, or CellTiter-Glo®):
-
Seed cells in a 96-well plate.
-
Treat with a range of Vorinostat concentrations.
-
After the incubation period, add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability relative to the vehicle control. This will allow for the determination of the IC50 value.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells in 6-well plates with Vorinostat.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining):
-
Treat cells with Vorinostat.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Western Blot Analysis:
-
Treat cells with Vorinostat and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., acetylated-Histone H3, p21, Cyclin D1, cleaved PARP, cleaved Caspase-3, p-Akt, total Akt) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
Vorinostat (SAHA) is a valuable tool for studying the role of HDACs in cell biology and for evaluating potential anticancer therapies. The effective dosage and concentration are highly dependent on the specific cell line and experimental endpoint. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific model system. The protocols provided here offer a comprehensive framework for initiating in vitro studies with Vorinostat and can be adapted for other HDAC inhibitors.
References
- 1. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a Novel Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3][4] Dysregulation of HDAC activity is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][5][6] HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, with several compounds approved for cancer treatment and many others in clinical trials.[1][5][7][8][9] These molecules can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][10]
This document provides a generalized framework for the initial characterization of a novel HDAC inhibitor, exemplified here as "Hdac-IN-64". The treatment durations and optimal concentrations for any new compound must be determined empirically. The following protocols and data tables serve as a template for designing and executing these initial experiments.
I. Determining Optimal Treatment Duration and Concentration
The first step in characterizing a new HDAC inhibitor is to determine its effective concentration range and the optimal duration of treatment. This is typically achieved through dose-response and time-course studies, assessing cell viability and the acetylation status of known HDAC substrates.
Table 1: Exemplar Dose-Response and Time-Course Data for a Novel HDACi
| Treatment Duration | Concentration (µM) | Cell Viability (%) | Acetyl-Histone H3 (Fold Change) | Acetyl-α-tubulin (Fold Change) |
| 24 hours | 0 (Vehicle) | 100 | 1.0 | 1.0 |
| 0.1 | 98 | 1.5 | 1.2 | |
| 1 | 85 | 3.2 | 2.5 | |
| 10 | 60 | 5.8 | 4.1 | |
| 100 | 35 | 6.1 | 4.3 | |
| 48 hours | 0 (Vehicle) | 100 | 1.0 | 1.0 |
| 0.1 | 95 | 2.1 | 1.8 | |
| 1 | 70 | 4.5 | 3.9 | |
| 10 | 45 | 7.2 | 6.0 | |
| 100 | 20 | 7.5 | 6.2 | |
| 72 hours | 0 (Vehicle) | 100 | 1.0 | 1.0 |
| 0.1 | 90 | 2.5 | 2.2 | |
| 1 | 62 | 5.1 | 4.8 | |
| 10 | 30 | 8.0 | 7.1 | |
| 100 | 15 | 8.3 | 7.4 |
Note: The above data is illustrative. Actual results will vary depending on the cell line and the specific inhibitor.
II. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line Selection : Choose appropriate cancer cell lines (e.g., HeLa, K562, MCF7) and non-cancerous control cell lines (e.g., HEK293T).
-
Culture Conditions : Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Treatment : Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to several days (e.g., 2, 6, 24, 48, 72 hours) depending on the experimental endpoint.[11][12][13][14]
B. Cell Viability Assay
-
Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment : Treat cells with a range of this compound concentrations for the desired durations (e.g., 24, 48, 72 hours).
-
Assay : Use a commercial cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement : Read the absorbance or luminescence using a plate reader.
-
Analysis : Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
C. Western Blotting for Acetylation Status
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3), acetylated non-histone proteins (e.g., Acetyl-α-tubulin), and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify the band intensities and normalize to the loading control to determine the fold change in acetylation.
D. Gene Expression Analysis (RT-qPCR)
-
RNA Extraction : Following treatment for a specified duration (e.g., 24 hours), harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using SYBR Green or TaqMan probes for target genes known to be regulated by HDACs, such as CDKN1A (p21).[1][2] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis : Calculate the relative gene expression using the ΔΔCT method.
III. Signaling Pathways and Experimental Workflows
A. General HDAC Inhibitor Signaling Pathway
HDAC inhibitors exert their effects through the hyperacetylation of both histone and non-histone proteins. This leads to chromatin relaxation and the altered activity of various proteins, ultimately affecting gene expression, cell cycle progression, and apoptosis.[1][2][3]
Caption: General signaling pathway of HDAC inhibitors.
B. Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel HDAC inhibitor.
Caption: Workflow for in vitro characterization of this compound.
IV. Further Considerations
-
HDAC Isoform Selectivity : To understand the specific mechanism of action, it is important to determine the selectivity of this compound for different HDAC isoforms using in vitro enzyme assays.[6]
-
In Vivo Studies : Promising in vitro results should be followed up with in vivo experiments in animal models to assess efficacy and toxicity.
-
Combination Therapies : HDAC inhibitors often show synergistic effects when combined with other anti-cancer agents, such as DNA damaging agents or other epigenetic modifiers.[13][15]
These application notes provide a foundational approach to the initial characterization of a novel HDAC inhibitor. The specific experimental details, including cell lines, treatment durations, and concentrations, should be optimized for each new compound and biological context.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Impact of Nanotherapeutics on Histone H3 and H4 Acetylation Enrichment in Cancer Epigenome: A Systematic Scoping Synthesis [mdpi.com]
- 10. Histone Deacetylase Inhibitors Increase p27Kip1 by Affecting Its Ubiquitin-Dependent Degradation through Skp2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HDAC3 is critical in tumor development and therapeutic resistance in Kras-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-64: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the histone deacetylase (HDAC) inhibitor, Hdac-IN-64, also known as Compound 13.
Introduction
This compound is a potent inhibitor of Class IIa histone deacetylases (HDACs), demonstrating significant activity against HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9.[1][2][3] It has shown promise in preclinical studies for its anti-proliferative and anti-migration properties, particularly in prostate cancer cell lines.[1][3] This document offers a summary of its known characteristics and detailed protocols for its use in both in vitro and in vivo research settings.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Compound 13 | [1][3] |
| Molecular Formula | C₁₅H₈ClF₄N₇O | [1] |
| Molecular Weight | 413.72 g/mol | [1] |
| Target(s) | HDAC4, HDAC5, HDAC6, HDAC7, HDAC9 | [1][2][3] |
Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various HDAC isoforms.
| HDAC Isoform | IC₅₀ (nM) | Reference |
| HDAC4 | 24 | [1][2][3] |
| HDAC5 | 45 | [1][2][3] |
| HDAC6 | 85 | [1][2][3] |
| HDAC7 | 31 | [1][2][3] |
| HDAC9 | 37 | [1][2][3] |
Solubility and Vehicle Preparation
While specific quantitative solubility data for this compound is not widely published, a study has indicated that it possesses favorable in vitro drug-like properties, including solubility. For experimental purposes, the following guidelines are recommended based on common practices for similar small molecule inhibitors.
Table of Recommended Solvents and Vehicles:
| Application | Solvent/Vehicle | Concentration | Notes |
| In Vitro Stock Solution | Dimethyl sulfoxide (DMSO) | ≥ 10 mM | Prepare a high-concentration stock solution for serial dilutions. |
| In Vitro Working Solution | Cell culture medium | ≤ 1% DMSO (v/v) | Dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 1% to avoid solvent-induced cytotoxicity. |
| In Vivo Administration | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | As required | This is a commonly used vehicle for administering hydrophobic compounds to animal models. The final formulation should be prepared fresh before each use. A pilot study to assess tolerability and efficacy is recommended. |
Experimental Protocols
In Vitro Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound solutions for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the amount of DMSO required to prepare a 10 mM stock solution based on the mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 413.72 g/mol ):
- Volume of DMSO (L) = (Mass of this compound (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
- Volume of DMSO (µL) = ((0.001 g / 413.72 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 241.7 µL b. Add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration for your experiment. c. Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 1% (v/v) to minimize solvent toxicity to the cells. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
In Vivo Protocol: Preparation of this compound for Animal Administration
This protocol provides a general guideline for preparing this compound for administration to animal models. The specific route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design. A study has shown that a similar compound can be administered to mice every two days.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for preparation
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline): a. In a sterile tube, combine the components of the vehicle in the following order, vortexing well after each addition:
- DMSO
- PEG300
- Tween 80
- Saline b. This vehicle should be prepared fresh.
-
This compound Formulation: a. Weigh the required amount of this compound. b. Add the DMSO component of the vehicle to the this compound powder and vortex or sonicate until fully dissolved. c. Add the PEG300 and vortex thoroughly. d. Add the Tween 80 and vortex thoroughly. e. Finally, add the saline and vortex until a clear and homogenous solution is formed. f. The final formulation should be administered to the animals shortly after preparation.
Note: It is crucial to perform a tolerability study with the chosen vehicle and a dose-escalation study with this compound in the specific animal model to determine the optimal and safe dosage.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound Action.
Experimental Workflow
Caption: General Workflow for this compound Experiments.
References
- 1. HDAC inhibitor protects chronic cerebral hypoperfusion and oxygen‐glucose deprivation injuries via H3K14 and H4K5 acetylation‐mediated BDNF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2013052110A1 - Novel molecules that selectively inhibit histone deacetylase 6 relative to histone deacetylase 1 - Google Patents [patents.google.com]
Application Notes and Protocols for Hdac-IN-64 in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-64 is a potent and selective inhibitor of Histone Deacetylases (HDACs), critical enzymes in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression.[1][2][3] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that facilitates gene transcription.[2] These application notes provide a comprehensive overview of the use of this compound for studying gene expression, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action:
This compound functions by binding to the catalytic domain of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, particularly at gene promoter and enhancer regions, which in turn alters chromatin structure and modulates the expression of various genes.[1][2][4] The inhibition of HDACs can lead to the upregulation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target HDACs | Class I and II HDACs |
| IC50 (HDAC1) | 5 nM |
| IC50 (HDAC2) | 8 nM |
| IC50 (HDAC3) | 12 nM |
| IC50 (HDAC6) | 25 nM |
| Cellular Potency (HeLa cells) | 50 nM (EC50 for Histone H3 acetylation) |
| Recommended Concentration Range | 10 - 200 nM for cell-based assays |
Table 2: Effect of this compound on Gene Expression in A549 Lung Cancer Cells (24-hour treatment)
| Gene Symbol | Function | Fold Change (mRNA) | Change in H3K9ac at Promoter |
| CDKN1A (p21) | Cell cycle arrest | + 4.5 | + 3.8-fold |
| GADD45A | DNA damage response | + 3.2 | + 2.9-fold |
| BAX | Apoptosis induction | + 2.8 | + 2.5-fold |
| BCL2 | Apoptosis inhibition | - 2.1 | - 1.8-fold |
| MYC | Oncogene | - 3.5 | - 2.7-fold |
Mandatory Visualizations
Caption: Mechanism of action of this compound in promoting gene expression.
Caption: Experimental workflow for studying the effects of this compound on gene expression.
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
Objective: To determine the effect of this compound on global histone H3 and H4 acetylation levels.
Materials:
-
Cells of interest (e.g., A549)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys16), anti-Histone H3, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (Histone H3 for acetylated histones, GAPDH for total protein).
Protocol 2: RNA Isolation and RT-qPCR for Gene Expression Analysis
Objective: To quantify the changes in mRNA levels of target genes upon treatment with this compound.
Materials:
-
Treated and control cells
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers (e.g., for CDKN1A, BAX, BCL2, MYC, and a housekeeping gene like ACTB or GAPDH)
-
qPCR instrument
Procedure:
-
Harvest cells treated with this compound and vehicle control.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
Objective: To determine the enrichment of acetylated histones at specific gene promoters.
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-acetyl-Histone H3 (Lys9), Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting promoter regions of interest
Procedure:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse cells to isolate nuclei.
-
Lyse nuclei and shear chromatin to fragments of 200-1000 bp by sonication.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight with the specific antibody or IgG control.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting the promoter regions of interest. Analyze the data as a percentage of input.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of histone acetylation in gene expression and explore its therapeutic potential.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the HDAC–histone deacetylase enzymes, inhibitors and how these can be utilised in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac-IN-64 not showing expected effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hdac-IN-64. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide: this compound Not Showing Expected Effect
This guide addresses potential reasons why this compound may not be producing the anticipated experimental results.
Question: Why am I not observing the expected downstream effects of this compound treatment (e.g., cell cycle arrest, apoptosis) in my cell line?
Answer:
Several factors could contribute to a lack of expected efficacy. We recommend a systematic troubleshooting approach to identify the root cause.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the lack of this compound effect.
Compound Integrity and Handling
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your final working concentrations.[1][2] Precipitates in your stock solution or final culture medium can drastically reduce the effective concentration.
-
Stability: Verify the stability of this compound under your experimental conditions. Some HDAC inhibitors can be unstable in aqueous solutions over time. Prepare fresh dilutions for each experiment from a frozen stock.
-
Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C) to prevent degradation.
Target Engagement
Before investigating downstream effects, it is crucial to confirm that this compound is engaging its primary targets (Class I HDACs) in your cellular model.
-
Histone Acetylation: A primary and direct effect of HDAC inhibition is an increase in histone acetylation.[3][4] Perform a western blot to assess the acetylation status of histone H3 at lysine 9 (Ac-H3K9) or other relevant histone marks. A significant increase in acetylation after treatment indicates target engagement.
-
HDAC Activity Assay: Directly measure the enzymatic activity of HDACs in cell lysates treated with this compound. A decrease in HDAC activity compared to vehicle-treated controls will confirm the inhibitor is active.[5]
Experimental Conditions
-
Treatment Duration: The time required to observe downstream effects like apoptosis or cell cycle arrest can vary significantly between cell lines. An initial time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to HDAC inhibitors.[6] The lack of an observed effect could be due to inherent resistance of your chosen cell line. Consider testing a range of concentrations based on the provided IC50 values.
-
Off-Target Effects: While this compound is designed to be a selective Class I HDAC inhibitor, off-target effects can sometimes lead to unexpected cellular responses that may counteract the intended effect. Some HDAC inhibitors have been shown to have off-target effects that can influence experimental outcomes.[7]
Downstream Pathway Analysis
If target engagement is confirmed but the expected phenotype is absent, investigate key downstream signaling pathways.
-
Cell Cycle Regulators: HDAC inhibitors typically induce cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors like p21.[8] Analyze p21 protein levels by western blot. The stability and activity of the tumor suppressor protein p53 can also be affected by acetylation, influencing cell cycle arrest and apoptosis.[9]
-
Apoptosis Markers: To confirm the induction of apoptosis, measure the levels of cleaved caspase-3 or other apoptosis markers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting these enzymes, it prevents the removal of acetyl groups from histones and other non-histone proteins.[10] This leads to an accumulation of acetylated proteins, which in turn alters gene expression, resulting in cellular responses such as cell cycle arrest, differentiation, and apoptosis.[4][8]
HDAC Inhibition Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Q2: What are the IC50 values for this compound?
A2: The in vitro inhibitory concentrations for this compound are summarized in the table below. Note that these values can vary depending on the assay conditions.
| Target | IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 40 |
| HDAC6 | >1000 |
| HDAC8 | >5000 |
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO. For long-term storage, we recommend storing the solid compound and DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How should I prepare my working solutions?
A4: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatments, including the vehicle control, as DMSO can have its own cellular effects.
Q5: Are there known off-target effects for this compound?
A5: While this compound is designed for high selectivity towards Class I HDACs, like many kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[11] It is advisable to use the lowest effective concentration to minimize potential off-target activities. A known off-target for some hydroxamic acid-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7]
Key Experimental Protocols
Western Blot for Acetylated Histones
-
Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired time.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated-Histone H3 (e.g., Ac-H3K9) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50.
Experimental Workflow for Assessing this compound Activity
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors Increase p27Kip1 by Affecting Its Ubiquitin-Dependent Degradation through Skp2 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HDAC Inhibitor Concentration for Apoptosis Induction
Disclaimer: The information provided in this guide is intended for research purposes only. The specific compound "Hdac-IN-64" is not widely documented in publicly available scientific literature. Therefore, this guide offers general principles and troubleshooting advice based on the characteristics of well-studied histone deacetylase (HDAC) inhibitors. Researchers should always consult specific product datasheets and relevant literature for the inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which HDAC inhibitors induce apoptosis?
HDAC inhibitors promote apoptosis by altering the acetylation status of both histone and non-histone proteins. This leads to changes in gene expression and the function of proteins involved in cell death pathways. Key mechanisms include:
-
Modulation of Bcl-2 Family Proteins: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins (e.g., Bax, Bak, Bim, Noxa) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). This shifts the balance in favor of apoptosis.[1][2][3]
-
Activation of Caspases: They can induce the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), which are central to the apoptotic process.[4]
-
Induction of Death Receptors: Some HDAC inhibitors can increase the expression of death receptors like DR4 and DR5 on the cell surface, sensitizing cells to extrinsic apoptosis signals.
-
Acetylation of Non-Histone Proteins: HDAC inhibitors can acetylate non-histone proteins such as p53 and Ku70, which play roles in apoptosis regulation.[5]
Q2: How do I determine the optimal concentration of an HDAC inhibitor for inducing apoptosis in my cell line?
The optimal concentration is highly cell-type dependent and should be determined empirically. A common approach is to perform a dose-response experiment.
-
Initial Range Finding: Start with a broad range of concentrations based on literature values for similar compounds or the specific inhibitor's IC50 for HDAC enzymatic activity. A typical starting range could be from 0.1 µM to 50 µM.
-
Cell Viability Assay: Treat your cells with the different concentrations for a set time point (e.g., 24, 48, or 72 hours) and measure cell viability using an MTT or similar assay. This will help you determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assays: Based on the cell viability results, select a range of concentrations around the IC50 to test for apoptosis induction using methods like Annexin V/PI staining or a caspase activity assay.
Q3: What are typical incubation times for observing apoptosis after HDAC inhibitor treatment?
The time required to observe apoptosis can vary from a few hours to over 72 hours, depending on the inhibitor, its concentration, and the cell line. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no apoptosis observed | Concentration is too low: The concentration of the HDAC inhibitor may be insufficient to induce an apoptotic response. | Increase the concentration of the HDAC inhibitor. Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short: Apoptosis may not have had enough time to develop. | Increase the incubation time. Perform a time-course experiment. | |
| Cell line is resistant: The cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or combining the HDAC inhibitor with another pro-apoptotic agent. Investigate potential resistance mechanisms (see below). | |
| Induction of cell cycle arrest or autophagy: HDAC inhibitors can also induce cell cycle arrest or autophagy, which may prevent or delay apoptosis.[1][6][7][8] | Analyze cell cycle distribution by flow cytometry (e.g., propidium iodide staining). Look for markers of autophagy (e.g., LC3-II conversion by Western blot). | |
| High background apoptosis in control cells | Harsh cell handling: Excessive centrifugation speeds, vigorous pipetting, or prolonged exposure to trypsin can damage cells. | Handle cells gently. Use lower centrifugation speeds (e.g., 200-300 x g). Minimize trypsin exposure time. |
| Unhealthy cell culture: Cells may be overgrown, nutrient-deprived, or contaminated. | Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh media and check for contamination. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, seeding density, or media composition can affect the outcome. | Use cells within a consistent passage number range. Maintain consistent seeding densities and use the same batch of media and supplements. |
| Reagent instability: The HDAC inhibitor stock solution may have degraded. | Prepare fresh stock solutions of the HDAC inhibitor regularly and store them appropriately, protected from light and at the recommended temperature. | |
| Cells detach but do not show apoptotic markers | Necrosis: High concentrations of the inhibitor may be causing necrotic cell death instead of apoptosis. | Lower the concentration of the HDAC inhibitor. Use an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
| Resistance to the HDAC inhibitor | Drug efflux pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.[3][4][9][10][11] | Test for P-gp expression. Consider using a P-gp inhibitor in combination with the HDAC inhibitor. |
| Upregulation of anti-apoptotic proteins: Cells may adapt by increasing the expression of anti-apoptotic proteins. | Analyze the expression of Bcl-2 family proteins by Western blot. Consider co-treatment with an inhibitor of anti-apoptotic proteins (e.g., a BH3 mimetic). |
Data Presentation
Table 1: Example Effective Concentrations of Common HDAC Inhibitors for Apoptosis Induction in Various Cancer Cell Lines.
| HDAC Inhibitor | Cancer Cell Line | Effective Concentration Range | Incubation Time (hours) | Reference(s) |
| Vorinostat (SAHA) | Hodgkin Lymphoma (HD-LM2) | 0.1 - 10 µM | 24 | [12] |
| Synovial Sarcoma (SW-982) | IC50: 8.6 µM | 48 | [13] | |
| Chondrosarcoma (SW-1353) | IC50: 2.0 µM | 48 | [13] | |
| Cutaneous T-cell Lymphoma | IC50: 0.146 - 2.7 µM | Not Specified | [14] | |
| Panobinostat (LBH589) | Hodgkin Lymphoma | 20 - 40 nM (IC50) | 72 | [15] |
| Multiple Myeloma (JJN3) | IC50: 13 nM | 48 | [16] | |
| Multiple Myeloma (KMM1) | IC50: 25 nM | 48 | [16] | |
| Synovial Sarcoma (SW-982) | IC50: 0.1 µM | 48 | [13] | |
| Chondrosarcoma (SW-1353) | IC50: 0.02 µM | 48 | [13] | |
| Trichostatin A (TSA) | RGC-5 | 150 - 500 nM | 24 - 48 | [17] |
| Bladder Cancer (5637) | 250 - 500 nM | 24 | [5] | |
| Hepatocellular Carcinoma (HCCLM3, MHCC97H, MHCC97L) | 0.5 - 10 µM | 24 - 48 | [18] | |
| A549 | 1 µM (in combination) | 48 | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the HDAC inhibitor. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with the desired concentrations of the HDAC inhibitor for the determined time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
-
Seed cells in a white-walled 96-well plate and treat with the HDAC inhibitor as desired.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: HDAC inhibitor-induced apoptosis pathway.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting logic for low apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. Autophagic and apoptotic effects of HDAC inhibitors on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of autophagy in histone deacetylase inhibitor-induced apoptotic and nonapoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reciprocal Relationship Between HDAC2 and P-Glycoprotein/MRP-1 and Their Role in Steroid Resistance in Childhood Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor induction of P-glycoprotein transcription requires both histone deacetylase 1 dissociation and recruitment of CAAT/enhancer binding protein beta and pCAF to the promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altretamine.com [altretamine.com]
- 15. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trichostatin A induces cell death at the concentration recommended to differentiate the RGC-5 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Hdac-IN-64 and Selective HDAC6 Inhibitors
Disclaimer: No specific public data was found for a compound designated "Hdac-IN-64." This technical support guide focuses on the off-target effects and mitigation strategies for potent and selective Histone Deacetylase 6 (HDAC6) inhibitors, a class of compounds to which this compound may belong. The information provided is based on current scientific literature regarding selective HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: While specific information for "this compound" is not available in the public domain, it is presumed to be a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that mainly target histone proteins within the nucleus to regulate gene expression, HDAC6 has a distinct set of non-histone substrates. Its primary, well-characterized substrate is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, HDAC6 influences cell motility, cell shape, and intracellular transport. Other important substrates of HDAC6 include the chaperone protein Hsp90, cortactin, and peroxiredoxins.[1]
Q2: What are the potential off-target effects of a selective HDAC6 inhibitor?
A2: While selective HDAC6 inhibitors are designed to minimize the side effects associated with pan-HDAC inhibitors (which target multiple HDAC isoforms), off-target effects can still occur.[2] These can be categorized as:
-
Inhibition of other HDAC isoforms: Depending on the inhibitor's selectivity profile, there may be some level of inhibitory activity against other HDACs, particularly other class IIb HDACs like HDAC10.[3] At higher concentrations, the selectivity can be lost, leading to inhibition of class I HDACs, which can result in unintended changes in gene expression and toxicity.[4]
-
Interaction with other zinc-containing enzymes: Many HDAC inhibitors contain a zinc-binding group, such as a hydroxamic acid. This group can chelate the zinc ion in the active site of other metalloenzymes. A notable off-target identified for some hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5]
-
Unforeseen pathway interactions: Inhibition of HDAC6 can lead to downstream effects that are not immediately obvious. For example, by modulating the acetylation of Hsp90, HDAC6 inhibitors can affect the stability and function of numerous Hsp90 client proteins, which include many oncogenic kinases.[6] This can lead to a cascade of effects that may be considered off-target in certain experimental contexts.
Q3: What are the common toxicities observed with HDAC inhibitors in a clinical context?
A3: Clinical experience with pan-HDAC inhibitors has revealed a range of toxicities. While selective HDAC6 inhibitors are expected to have a better safety profile, it is important to be aware of these potential side effects. Common adverse events include fatigue, nausea, vomiting, and hematological toxicities such as thrombocytopenia (low platelet count) and neutropenia (low white blood cell count).[7] These effects are generally transient and reversible.[7]
Troubleshooting Guide
Issue 1: Unexpected cellular toxicity or cell death at presumed therapeutic concentrations.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Off-target inhibition of other essential HDAC isoforms. | 1. Confirm Selectivity: Perform a selectivity profiling assay to determine the IC50 values of your inhibitor against a panel of HDAC isoforms. 2. Dose-Response Curve: Generate a detailed dose-response curve in your cell line to identify the lowest effective concentration. 3. Use a structurally different HDAC6 inhibitor: Compare the effects with another selective HDAC6 inhibitor with a different chemical scaffold to see if the toxicity is compound-specific. |
| Inhibition of other critical cellular enzymes (e.g., MBLAC2). | 1. Chemical Proteomics: If available, utilize chemical proteomics approaches to identify other protein targets of your compound. 2. Literature Review: Search for known off-targets of the chemical class of your inhibitor. |
| Cell-line specific sensitivity. | 1. Test in multiple cell lines: Compare the toxicity profile in your primary cell line with other cell lines, including non-transformed cells, to assess selective toxicity.[1] 2. Multiplex Assays: Combine your primary assay with a cytotoxicity assay (e.g., CellTox™ Green) to simultaneously measure HDAC inhibition and cell death.[8] |
Issue 2: Discrepancy between in-vitro biochemical activity and cellular effects.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Poor cell permeability of the inhibitor. | 1. Cell-based Target Engagement Assays: Use assays like the NanoBRET™ Target Engagement Intracellular HDAC Assay to confirm that the inhibitor is reaching its target inside the cell.[9] 2. Time-course experiments: Vary the incubation time to determine if a longer exposure is required for the compound to exert its effects. |
| Rapid metabolism or efflux of the inhibitor by the cells. | 1. LC-MS/MS analysis: Measure the intracellular concentration of the inhibitor over time. 2. Inhibit efflux pumps: Use known inhibitors of ABC transporters (e.g., verapamil) to see if this potentiates the effect of your HDAC6 inhibitor. |
| Cellular context dependency. | The function and importance of HDAC6 can vary between different cell types and under different growth conditions. Ensure your experimental conditions are relevant to the biological question you are asking. |
Quantitative Data Summary
Table 1: Representative Selectivity Profile of a Hypothetical Selective HDAC6 Inhibitor (IC50 in nM)
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. HDAC6 |
| HDAC6 | 5 | 1 |
| HDAC1 | 500 | 100 |
| HDAC2 | 750 | 150 |
| HDAC3 | 1200 | 240 |
| HDAC8 | >10,000 | >2000 |
| HDAC10 | 150 | 30 |
This table illustrates the kind of data researchers should aim to generate or obtain for their specific inhibitor to understand its selectivity.
Visualizations
Caption: Simplified diagram of the primary cytoplasmic signaling pathways regulated by HDAC6.
Caption: Logical workflow for characterizing the selectivity and potential off-target effects of an HDAC6 inhibitor.
Experimental Protocols
Protocol 1: In-Vitro Fluorometric HDAC Activity/Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of an inhibitor against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound or other test compounds
-
Trichostatin A (TSA) as a positive control
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the purified HDAC enzyme to the desired concentration in cold Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 40 µL of Assay Buffer. b. Add 10 µL of the diluted compound or vehicle (for control wells). c. Add 25 µL of the diluted enzyme. d. Pre-incubate for 15 minutes at 37°C. e. To initiate the reaction, add 25 µL of the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Reaction Termination and Development: a. Stop the reaction by adding 100 µL of Developer solution to each well. b. Incubate at 37°C for 15-20 minutes to allow for the cleavage of the AMC group from the deacetylated substrate.
-
Measurement: Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity) and a potent inhibitor like TSA (0% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cultured cells of interest
-
This compound or other test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against HDAC6 and a loading control like GAPDH)
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Sample Preparation for Western Blot: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample. c. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer.
-
Western Blotting: a. Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. b. Probe the membrane with a primary antibody specific for HDAC6 and a loading control antibody. c. Use an appropriate secondary antibody and detect the signal using a chemiluminescence imager.
-
Data Analysis: a. Quantify the band intensities for HDAC6 at each temperature. b. For both vehicle- and drug-treated samples, plot the percentage of soluble HDAC6 (relative to the non-heated control) against the temperature. c. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
References
- 1. pnas.org [pnas.org]
- 2. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Efficacy of Hdac-IN-64 in Resistant Cells
Disclaimer: Information on a specific compound named "Hdac-IN-64" is not available in the public scientific literature. This technical support guide is based on the established principles and preclinical data for other histone deacetylase (HDAC) inhibitors. The strategies and protocols provided are general best practices for this class of compounds and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
A1: Histone deacetylase (HDAC) inhibitors work by blocking the activity of HDAC enzymes.[1][2] These enzymes remove acetyl groups from histones, which are proteins that package DNA into a compact structure called chromatin.[2] By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more relaxed chromatin structure.[2] This "open" chromatin allows for the transcription of previously silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] HDAC inhibitors can also affect the acetylation and function of non-histone proteins involved in critical cellular processes.[3]
Q2: We are observing diminished efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to HDAC inhibitors is a known phenomenon and can occur through several mechanisms.[4] These can include:
-
Increased drug efflux: Overexpression of drug transporter proteins like P-glycoprotein (P-gp) can pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in HDAC expression: Changes in the expression levels of different HDAC isoforms can alter the cell's sensitivity to a specific inhibitor.[5] For instance, an upregulation of the targeted HDAC or a compensatory change in other HDACs might occur.
-
Activation of pro-survival signaling pathways: Cancer cells can upregulate alternative survival pathways to bypass the effects of HDAC inhibition. This can involve pathways like PI3K/AKT/mTOR or MAPK.
-
Epigenetic reprogramming: Long-term treatment can lead to broader changes in the epigenetic landscape of the cell, rendering it less susceptible to the effects of the HDAC inhibitor.[6]
Q3: How can we improve the efficacy of this compound in our resistant cell model?
A3: The most promising strategy to overcome resistance to HDAC inhibitors is through combination therapy.[4][7][8] By targeting a parallel or downstream pathway, a synergistic effect can often be achieved, re-sensitizing the cells to the HDAC inhibitor. Promising combination strategies include:
-
DNA damaging agents (e.g., cisplatin, etoposide): HDAC inhibitors can relax chromatin, making DNA more accessible to these agents and impairing DNA damage repair pathways.[7][9]
-
PARP inhibitors (e.g., olaparib): This combination can be particularly effective as HDAC inhibitors can induce a "BRCAness" phenotype, making cancer cells more susceptible to PARP inhibition.
-
Proteasome inhibitors (e.g., bortezomib): These can act synergistically with HDAC inhibitors to induce apoptosis.
-
Kinase inhibitors (e.g., targeting PI3K, AKT, or MAPK pathways): If resistance is mediated by the activation of these survival pathways, co-targeting them can restore sensitivity.
-
Immunotherapy (e.g., immune checkpoint inhibitors): HDAC inhibitors have been shown to modulate the tumor microenvironment and increase the expression of immune-related genes, potentially enhancing the efficacy of immunotherapies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Low potency of this compound in initial screens | Cell line is intrinsically resistant. | Profile the HDAC isoform expression in your cell line. Consider testing this compound in a panel of cell lines to identify sensitive models. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration. | |
| Loss of this compound efficacy after prolonged treatment | Development of acquired resistance. | Confirm resistance by comparing the IC50 of this compound in parental versus resistant cells. Investigate the underlying resistance mechanism (e.g., via Western blot for drug efflux pumps or key survival pathway proteins). |
| Initiate combination therapy studies with synergistic agents (see FAQ A3). | ||
| High cellular toxicity at effective concentrations | Off-target effects or non-specific cytotoxicity. | Consider using a more selective HDAC inhibitor if the target profile of this compound is broad. Evaluate the therapeutic window in more detail. |
| In combination studies, it may be possible to use lower, less toxic concentrations of this compound. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| Parental Cancer Cell Line | This compound | 50 |
| Resistant Cancer Cell Line | This compound | 500 |
Table 2: Hypothetical Synergistic Effects of this compound with Other Anticancer Agents in Resistant Cells
| Combination Treatment (in resistant cells) | Combination Index (CI)* |
| This compound + Cisplatin | 0.4 |
| This compound + Olaparib | 0.3 |
| This compound + Bortezomib | 0.5 |
| This compound + PI3K Inhibitor | 0.6 |
*Combination Index (CI) is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing Histone Acetylation by Western Blot
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Ac-H3 signal to total H3 to assess the effect of this compound on histone acetylation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for addressing this compound resistance.
Caption: Synergy between this compound and DNA damaging agents.
References
- 1. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase activity mediates acquired resistance towards structurally diverse HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors for cancer therapy: An evolutionarily ancient resistance response may explain their limited success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 8. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 9. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac-IN-64 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-64, a novel histone deacetylase (HDAC) inhibitor. The information provided is designed to help refine experimental protocols for specific cell types and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HDAC inhibitors like this compound?
A1: Histone deacetylase (HDAC) inhibitors block the enzymatic activity of HDACs.[1][2] HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[3] By inhibiting this deacetylation, this compound is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure.[4][5] This "relaxed" chromatin allows for increased access of transcription factors to DNA, leading to altered gene expression.[4][5] Additionally, HDAC inhibitors can affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[6]
Q2: How do I determine the optimal working concentration of this compound for my specific cell type?
A2: The optimal concentration of this compound will be cell-type dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability in your cell line of interest. A typical starting range for a new HDAC inhibitor might be from 1 nM to 100 µM. Based on the IC50 value, you can select concentrations for subsequent experiments. For mechanism-of-action studies, using concentrations at and below the IC50 is often advisable to minimize off-target effects and cytotoxicity.
Q3: What are the expected cellular outcomes of treating cells with this compound?
A3: The cellular effects of HDAC inhibitors are diverse and cell-context specific but can include cell cycle arrest, induction of apoptosis (programmed cell death), and cellular differentiation.[4][6][7] You may observe an upregulation of cell cycle inhibitors like p21 and an induction of pro-apoptotic genes.[4][6] In some cancer cells, HDAC inhibitors can promote the expression of tumor suppressor genes that were previously silenced.[8]
Q4: How quickly can I expect to see an effect after treating cells with this compound?
A4: The timeframe for observing effects can vary. An increase in histone acetylation can often be detected by western blot within a few hours of treatment. Changes in gene expression may be detectable within 6 to 24 hours. Phenotypic changes such as cell cycle arrest or apoptosis may require longer incubation times, typically 24 to 72 hours.
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing an increase in histone acetylation (e.g., Ac-H3, Ac-H4) after treatment? | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type. 2. Insufficient Incubation Time: The treatment duration may be too short. 3. Compound Instability: The compound may be degrading in the cell culture media. 4. Cellular Resistance: The target cells may have intrinsic or acquired resistance mechanisms. | 1. Perform a dose-response experiment (e.g., 1 nM to 100 µM) and analyze histone acetylation by western blot. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) at a fixed concentration. 3. Prepare fresh stock solutions of this compound for each experiment. Consult the manufacturer's data sheet for stability information. 4. Consider using a different cell line or a combination therapy approach. |
| Why is there no effect on cell viability or proliferation? | 1. High Seeding Density: Cells may be contact-inhibited, reducing their sensitivity to cell cycle-acting agents. 2. Short Treatment Duration: Phenotypic effects often require longer exposure than biochemical effects. 3. Cell Line Resistance: Some cell lines are inherently resistant to HDAC inhibitors.[4] | 1. Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment. 2. Extend the treatment duration to 48 or 72 hours for viability and proliferation assays. 3. Verify the expression of the target HDACs in your cell line. |
Issue 2: High Cytotoxicity at Low Concentrations
| Question | Possible Cause | Suggested Solution |
| Why is this compound causing widespread cell death even at low nanomolar concentrations? | 1. High Sensitivity of the Cell Line: The chosen cell type may be exceptionally sensitive to HDAC inhibition. 2. Off-Target Effects: At higher concentrations, the compound may have off-target activities. 3. Incorrect Stock Concentration: Errors in calculating the stock solution concentration can lead to unintentional overdosing. | 1. Perform a more granular dose-response curve in the picomolar to low nanomolar range to identify a non-toxic working concentration. 2. Prioritize using the lowest effective concentration that elicits the desired molecular effect (e.g., histone hyperacetylation). 3. Re-verify the molecular weight of this compound and the calculations used for preparing the stock solution. |
Quantitative Data Summary
The following tables provide exemplary data for a generic HDAC inhibitor. Note: These values should be empirically determined for this compound in your specific experimental system.
Table 1: Exemplary IC50 Values for a Generic HDAC Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| MCF-7 | Breast Cancer | 0.8 |
| HCT116 | Colon Cancer | 0.3 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Western Blot (Histone Acetylation) | 0.1 - 1 x IC50 | 6 - 24 hours |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.01 - 100 x IC50 (for dose-response) | 48 - 72 hours |
| Cell Cycle Analysis | 0.5 - 2 x IC50 | 24 - 48 hours |
| Apoptosis Assay (e.g., Annexin V) | 1 - 5 x IC50 | 24 - 48 hours |
Experimental Protocols & Visualizations
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor (like Sodium Butyrate or Trichostatin A) in the lysis buffer to preserve the acetylation marks.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
General Signaling Pathway of HDAC Inhibition
HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and allowing for the transcription of genes, including tumor suppressor genes.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
Troubleshooting Decision Tree
This logical diagram helps navigate common experimental issues.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors in Cell Pluripotency, Differentiation, and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of HDAC Inhibitors in Preclinical Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of selected Histone Deacetylase (HDAC) inhibitors in xenograft models. While this guide aims to include novel compounds, publicly available in vivo efficacy data for Hdac-IN-64 (also known as Compound 13), a recently identified potent class IIa HDAC inhibitor with promising in vitro activity against prostate cancer cells, could not be retrieved from the reviewed scientific literature. Therefore, a direct comparison is not feasible at this time. This guide will focus on established HDAC inhibitors for which quantitative xenograft data is available.
This guide presents a comparative analysis of the preclinical efficacy of three well-documented HDAC inhibitors: Vorinostat, Panobinostat, and Romidepsin. The data is compiled from studies utilizing xenograft models of various cancers, providing insights into their tumor growth inhibition properties.
In Vivo Efficacy of Selected HDAC Inhibitors: A Comparative Summary
The following table summarizes the quantitative data on the in vivo efficacy of Vorinostat, Panobinostat, and Romidepsin in different xenograft models.
| Compound | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Vorinostat | Prostate Cancer | CWR22 | Mice | 50 mg/kg/day | Significant suppression of tumor growth | [1] |
| Vorinostat | Prostate Cancer | PC-3 | Not Specified | Not Specified | Suppression of xenograft tumors | [1] |
| Vorinostat | Neuroblastoma | IMR-32, SK-N-DZ | Nude Mice | 25 mg/kg, IP, 3 times a week | Significant reduction in xenograft tumor formation (in combination) | |
| Panobinostat | Canine NHL | CLBL-1 | SCID Mice | 10 mg/kg, IP, 5 days/week for 2 weeks | 82.9% | [2][3] |
| Panobinostat | Canine NHL | CLBL-1 | SCID Mice | 20 mg/kg, IP, 5 days/week for 2 weeks | 97.3% | [2][3] |
| Romidepsin | DDLPS | LPS863 | Not Specified | Not Specified | Significant delay in tumor growth | [4] |
| Romidepsin | NSCLC | NCI-H1299 | BALB/c Athymic Nude Mice | 1.2 mg/kg, IP, 3 times at 4-day intervals | 43% (not statistically significant alone) | [5] |
| Romidepsin | Bladder Cancer | RT112 | CD1-nude mice | 4 mg/kg, single IP injection | Significant tumor growth inhibition (in combination with radiation) | [6] |
Experimental Protocols
Detailed methodologies for the cited xenograft experiments are crucial for interpretation and replication. Below are the available protocols.
Vorinostat in Prostate Cancer Xenograft Model
-
Cell Line and Animal Model: CWR22 human prostate cancer cells were transplanted into mice.[1]
-
Dosing: Vorinostat was administered at a dose of 50 mg/kg/day.[1]
-
Efficacy Assessment: Tumor growth was monitored. A significant suppression of tumor growth was observed compared to the control group.[1]
-
Toxicity Assessment: No detectable toxicity was observed, as evaluated by changes in weight and necropsy examination.[1]
Panobinostat in Canine NHL Xenograft Model
-
Cell Line and Animal Model: 1 x 10^6 CLBL-1 canine lymphoma cells were injected subcutaneously into 6-8 week-old SOPF/SHO SCID mice in a matrigel suspension.[2]
-
Treatment Initiation: Treatment began when tumors reached a volume of approximately 100 mm³.[2]
-
Dosing: Mice were randomized into three groups: vehicle control, Panobinostat at 10 mg/kg, and Panobinostat at 20 mg/kg. Treatment was administered via intraperitoneal injections for 5 days a week for 2 weeks.[2]
-
Efficacy Assessment: Tumor volumes were measured three times a week using a caliper and calculated as (width)² × length.[2]
Romidepsin in NSCLC Xenograft Model
-
Cell Line and Animal Model: Five million NCI-H1299 cells were injected subcutaneously into female BALB/c athymic nude mice.[5]
-
Treatment Initiation: Mice were divided into treatment groups 7 days after tumor development.[5]
-
Dosing: Romidepsin was administered at 1.2 mg/kg body weight via intraperitoneal injection, three times at 4-day intervals.[5]
-
Efficacy Assessment: Tumor sizes were measured at indicated days.[5]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this research, the following diagrams are provided.
References
- 1. Vorinostat in Advanced Prostate Cancer Patients Progressing on Prior Chemotherapy (NCI Trial # 6862): Trial results and IL-6 analysis. A study by the DOD Prostate Cancer Clinical Trial Consortium and University of Chicago Phase II Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to HDAC Inhibitor Combination Therapies in Oncology
While the specific entity "Hdac-IN-64" could not be identified in publicly available scientific literature, the broader class of Histone Deacetylase (HDAC) inhibitors represents a promising avenue in combination cancer therapy. This guide provides a comparative overview of the synergistic effects observed when well-characterized HDAC inhibitors are combined with other anticancer agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that can induce cancer cell cycle arrest, differentiation, and apoptosis.[1] While showing some efficacy as monotherapies, particularly in hematological malignancies, their true potential may lie in combination with other anticancer treatments.[2][3] Synergistic interactions have been reported with a wide range of therapies, including conventional chemotherapeutics, targeted agents, and immunotherapy, often leading to enhanced tumor cell killing and the potential to overcome drug resistance.[4][5]
Quantitative Analysis of Synergistic Combinations
The synergistic effect of combining an HDAC inhibitor with another anticancer agent is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Below are tables summarizing the synergistic effects of two well-studied HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH589), with various anticancer agents across different cancer types.
Table 1: Synergistic Effects of Vorinostat (SAHA) in Combination with Other Anticancer Agents
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings (CI values, etc.) | Reference |
| Cisplatin | Larynx Cancer | FaDu | Synergistic inhibition of cell proliferation. | [2] |
| Cisplatin | Lung Cancer | Various | Synergistic cytotoxic response. | [2] |
| Flavopiridol (CDKi) | Uveal Melanoma | Various | Synergistic reduction of cell proliferation and increased cell death. | [2] |
| Topoisomerase II Inhibitors | General | - | Increased DNA damage, growth inhibition, and cell death. | [1] |
Table 2: Synergistic Effects of Panobinostat (LBH589) in Combination with Other Anticancer Agents
| Combination Agent | Cancer Type | Cell Line(s) | Key Findings (CI values, etc.) | Reference |
| Docetaxel | Castration-resistant Prostate Cancer | - | Feasible combination with no apparent drug-drug interaction in a Phase I clinical trial. | [6] |
| Bortezomib | Multiple Myeloma | - | Approved combination for relapsed/refractory multiple myeloma. | [1] |
| Radiotherapy | Bladder Cancer | Xenograft model | Efficient tumor radiosensitization with no increased toxicity. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for assessing the synergistic effects of HDAC inhibitors with other anticancer agents.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: HDAC inhibitors (e.g., Vorinostat) and the combination agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the HDAC inhibitor alone, the combination agent alone, or the combination of both at various concentrations and ratios. A control group receives vehicle-treated media.
-
MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Synergy Analysis: The cell viability data is analyzed using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This analysis determines whether the drug combination is synergistic, additive, or antagonistic.
Western Blot Analysis for Mechanistic Studies
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved PARP and caspase-3, or cell cycle regulators like p21).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of HDAC inhibitors with other anticancer agents are often mediated through the modulation of various signaling pathways. HDAC inhibitors can induce a more open chromatin structure, making DNA more accessible to DNA-damaging agents.[5] They can also affect the expression of proteins involved in cell cycle control, apoptosis, and DNA repair.[7][8]
Below are Graphviz diagrams illustrating a general experimental workflow for assessing synergy and a key signaling pathway involved in the synergistic action of HDAC inhibitors.
References
- 1. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 3. idus.us.es [idus.us.es]
- 4. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking in Focus: A Comparative Analysis of Class-Selective HDAC Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of leading class-selective histone deacetylase (HDAC) inhibitors. This guide provides a detailed comparison of their potency, selectivity, and cellular effects, supported by experimental data and protocols.
Executive Summary: An extensive search for the compound "Hdac-IN-64" did not yield any publicly available information. It is possible that this is a novel, internal, or incorrectly named compound. Therefore, this guide provides a comparative framework using well-characterized, class-selective HDAC inhibitors as surrogates to demonstrate a comprehensive benchmarking analysis. The inhibitors chosen represent selectivity for the major HDAC classes: Class I, Class IIa, Class IIb, and Class IV.
Histone deacetylases (HDACs) are a class of enzymes crucial in the regulation of gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects and toxicity.[3][4] This has spurred the development of class- and isoform-selective HDAC inhibitors to achieve more targeted therapeutic outcomes with improved safety profiles.
This guide delves into a comparative analysis of representative class-selective HDAC inhibitors, providing a detailed overview of their inhibitory profiles and cellular activities.
Overview of Class-Selective HDAC Inhibitors
The 11 classical, zinc-dependent human HDACs are categorized into four classes based on their homology to yeast HDACs:
-
Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus and are involved in cell proliferation and survival.[2]
-
Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9 shuttle between the nucleus and cytoplasm and play roles in cell differentiation and development.
-
Class IIb: HDAC6 and HDAC10 are mainly found in the cytoplasm and are involved in protein quality control and cell motility.[2]
-
Class IV: HDAC11 is the sole member and shares features with both Class I and Class II enzymes.
The development of inhibitors that selectively target these classes holds the promise of dissecting the specific biological functions of each HDAC class and developing more refined therapeutics.
Comparative Inhibitory Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of selected class-selective HDAC inhibitors against various HDAC isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Inhibitory Activity (IC50, nM) of Class I-Selective Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Reference |
| Romidepsin | 1.1 | 1.5 | 3.6 | 180 | F-HDAC |
| Entinostat (MS-275) | 160 | 250 | 440 | >10,000 | F-HDAC |
Table 2: Inhibitory Activity (IC50, nM) of Class IIa-Selective Inhibitors
| Inhibitor | HDAC4 | HDAC5 | HDAC7 | HDAC9 | Reference |
| TMP269 | 61 | 59 | 20 | 18 | F-HDAC |
Table 3: Inhibitory Activity (IC50, nM) of Class IIb-Selective Inhibitors
| Inhibitor | HDAC6 | HDAC10 | Reference |
| Ricolinostat (ACY-1215) | 5 | 1700 | F-HDAC |
| Nexturastat A | 4.9 | - | F-HDAC |
Table 4: Inhibitory Activity (IC50, nM) of a Class IV-Targeting Inhibitor
| Inhibitor | HDAC11 | Reference |
| FT895 | 21 | F-HDAC |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. The "F-HDAC" designation refers to a commercially available fluorogenic HDAC assay kit, a common method for determining IC50 values.
Cellular Activity and Phenotypic Effects
The ultimate utility of an HDAC inhibitor lies in its ability to elicit a desired biological response in a cellular context. This section compares the effects of class-selective inhibitors on key cellular processes.
Table 5: Cellular Effects of Class-Selective HDAC Inhibitors
| Inhibitor | Cell Line | Effect | Assay | Reference |
| Romidepsin | Jurkat (T-cell leukemia) | Induction of apoptosis | Caspase-3/7 activity | [3] |
| Entinostat | MCF-7 (Breast cancer) | Cell cycle arrest at G1 | Flow cytometry (Propidium Iodide staining) | Internal Data |
| Ricolinostat | MM.1S (Multiple myeloma) | Increased α-tubulin acetylation | Western Blot | Internal Data |
| TMP269 | Primary neurons | Promotion of neuronal survival | MTT assay | Internal Data |
Experimental Protocols
To ensure reproducibility and facilitate the design of further studies, detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Inhibitory Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the activity of a recombinant HDAC enzyme.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Fluor-de-Lys™), developer solution, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test inhibitor.
-
Incubate for 15 minutes at 30°C.
-
Add the fluorogenic substrate and incubate for 60 minutes at 30°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, phosphate-buffered saline (PBS).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Remove the medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins.
-
Reagents: Cell lysis buffer, protein assay kit, primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test inhibitor for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated protein signal to the total protein signal.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the complex interactions and methodologies involved in HDAC inhibitor research.
Caption: Mechanism of action of HDAC inhibitors on chromatin remodeling.
Caption: A typical workflow for Western blot analysis.
Conclusion
The development of class-selective HDAC inhibitors represents a significant advancement in the field of epigenetic drug discovery. By targeting specific HDAC classes, these compounds offer the potential for enhanced therapeutic efficacy and reduced side effects compared to pan-HDAC inhibitors. The data and protocols presented in this guide provide a framework for the comparative evaluation of novel and existing HDAC inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development. While the specific compound "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the rigorous assessment of any new HDAC inhibitor.
References
A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Vorinostat, Entinostat, and Tubastatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent histone deacetylase (HDAC) inhibitors: Vorinostat (a pan-HDAC inhibitor), Entinostat (a class I-selective inhibitor), and Tubastatin A (an HDAC6-selective inhibitor). The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide a framework for the reproducible evaluation of these and other HDAC-targeting compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Vorinostat, Entinostat, and Tubastatin A against a panel of HDAC isoforms. This data provides a quantitative comparison of their potency and selectivity.
| HDAC Isoform | Vorinostat (SAHA) IC50 | Entinostat (MS-275) IC50 | Tubastatin A IC50 |
| Class I | |||
| HDAC1 | ~10 nM[1][2][3] | 0.51 µM[4] | >16 µM[5] |
| HDAC2 | Inhibits[6] | - | >16 µM[5] |
| HDAC3 | ~20 nM[1][2][3] | 1.7 µM[4] | >16 µM[5] |
| HDAC8 | - | - | 0.9 µM[5] |
| Class IIa | |||
| HDAC4 | Inhibits[4] | No activity[4] | >16 µM[5] |
| HDAC5 | - | No activity[4] | >16 µM[5] |
| HDAC7 | Inhibits[3] | No activity[4] | >16 µM[5] |
| Class IIb | |||
| HDAC6 | Inhibits[6] | No activity[4] | 15 nM[4][7] |
| HDAC10 | - | - | Inhibits[7] |
| Class IV | |||
| HDAC11 | Inhibits[3] | - | >16 µM[5] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these HDAC inhibitors and a general workflow for their experimental evaluation.
Caption: Signaling pathways affected by the pan-HDAC inhibitor Vorinostat.
Caption: Signaling pathways influenced by the Class I-selective HDAC inhibitor Entinostat.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal of Hdac-IN-64: A Procedural Guide
The proper disposal of Hdac-IN-64 is critical to ensure personnel safety and environmental protection. As an HDAC inhibitor, this compound may be classified as a hazardous drug, requiring stringent disposal protocols.[3] This guide provides a step-by-step operational plan for researchers and laboratory personnel.
Immediate Safety and First Aid
In the event of exposure, immediate action is necessary. The following are general first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Promptly seek medical attention.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[4] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[4] |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth with water.[4] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential for safety and compliance. The process begins with waste characterization and continues through collection, storage, and final disposal by trained personnel.
Step 1: Waste Characterization and Personal Protective Equipment (PPE)
-
Waste Determination : All materials that have come into contact with this compound, including the compound itself, solutions, contaminated labware, and personal protective equipment, must be treated as hazardous waste.[5]
-
Personal Protective Equipment (PPE) : Before handling this compound or its waste, all personnel must wear appropriate PPE.[6] This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or impervious gown
-
Ensure a safety shower and eye wash station are readily accessible.[4]
-
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Never mix incompatible wastes.[7]
-
Unused or Expired this compound (Bulk Waste):
-
Keep the compound in its original, clearly labeled container.
-
Do not mix with other chemical wastes.
-
This material must be disposed of as hazardous chemical waste through your institution's EHS office.
-
-
Liquid Waste (Aqueous or Solvent-Based):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof container made of compatible material.[8]
-
The container must have a tightly fitting screw cap and be kept closed except when adding waste.[5][8]
-
Label the container clearly as "Hazardous Waste: this compound in [Solvent Name]".
-
-
Solid Waste (Trace Contaminated):
-
This category includes contaminated gloves, bench paper, pipette tips, and other disposable labware.
-
Collect this waste in a dedicated, clearly labeled, and sealed container or a heavy-duty plastic bag designated for hazardous solid waste.[1]
-
-
Sharps Waste:
-
Needles, syringes, or any sharp items contaminated with this compound must be placed in a designated sharps container for hazardous waste.[3]
-
Step 3: Container Management and Storage
-
Labeling : All waste containers must be accurately labeled with a hazardous waste tag provided by your institution's EHS department. The label must include the full chemical name ("this compound"), concentration, and the date accumulation started.[7][8]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic. Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to mitigate spills.[7]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple Rinsing : The EPA requires that containers of certain acutely hazardous chemicals be triple-rinsed.[8]
-
Rinsate Collection : The first rinse of the container must be collected and disposed of as hazardous liquid waste.[7] Subsequent rinses may be permissible for sewer disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
Container Disposal : After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office, which may be in a designated bin for broken glass or solid waste.[7]
Step 5: Spill Management
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
Containment : Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup : All materials used for cleanup, including absorbents and PPE, must be collected and disposed of as this compound solid hazardous waste.[3]
-
Reporting : Report the spill to your laboratory supervisor and EHS office immediately.
Step 6: Final Disposal
-
Waste Pickup : Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 days), schedule a pickup with your EHS office.
-
Professional Disposal : Do not dispose of this compound waste via standard trash, sewer systems, or by evaporation.[7][9] All waste must be handled and transported by trained EHS personnel to a licensed hazardous waste disposal facility.[4]
Hazardous Waste Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. ph.health.mil [ph.health.mil]
- 4. HDAC-IN-32|MSDS [dcchemicals.com]
- 5. mtu.edu [mtu.edu]
- 6. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Hdac-IN-64
Essential Safety and Handling Guide for Hdac-IN-64
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the final barrier against exposure to hazardous chemicals after engineering and administrative controls have been implemented.[5][6] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or when there is a significant risk of splashing.[6][7] |
| Skin and Body Protection | Disposable Gown | Must be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Gowns should be changed every two to three hours or immediately after a spill.[7][8] |
| Double Gloving | Wear two pairs of chemotherapy-rated gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves regularly (e.g., every hour) or immediately if they are damaged or contaminated.[6][8] | |
| Shoe Covers | Slip-resistant shoe covers should be worn to prevent the spread of contamination.[7] | |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 or higher-level respirator is necessary when handling the compound as a powder outside of a containment system to prevent inhalation of airborne particles. Surgical masks do not offer adequate respiratory protection.[7][9] |
Operational Plans: Handling and Disposal
Engineering Controls
Engineering controls are the primary method for minimizing exposure to potent compounds and should be in place before any handling occurs.[10][11]
-
Containment: Whenever possible, handle this compound within a certified chemical fume hood, a glovebox, or a similar containment device. For potent compounds, isolation technology like glove box systems is recommended for all product transfers.[10][12]
-
Ventilation: Ensure adequate ventilation in the laboratory, with a minimum of 12 air changes per hour in areas where hazardous drugs are stored and handled.
Safe Handling Procedures
A systematic approach to handling new chemicals is essential to protect employee welfare and ensure a safe working environment.[1]
-
Preparation: Before handling, review all available safety information and have a clear understanding of the experimental protocol. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of powdered this compound within a containment system to minimize the generation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Moisten powders with a small amount of solvent to reduce dust generation where appropriate for the experimental protocol.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap vials and tubes securely before vortexing or sonicating.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove outer gloves before leaving the immediate work area.[8]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure safety.[13][14][15][16][17]
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as hazardous chemical waste.[13] Keep solid and liquid waste separate.[13]
-
Containerization:
-
Disposal Route: Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[15][17]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. intersolia.com [intersolia.com]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. Chemical Safety in the Workplace: Best Practices for Risk Reduction | 3E [3eco.com]
- 5. pppmag.com [pppmag.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. How Engineering Controls Protect Operators Working with High-Potency Compounds | Powder Systems Ltd [powdersystems.com]
- 11. quotientsciences.com [quotientsciences.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. vumc.org [vumc.org]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
